molecular formula C26H23NO4 B2363657 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylpyrrolidine-3-carboxylic acid CAS No. 2138371-99-8

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B2363657
CAS No.: 2138371-99-8
M. Wt: 413.473
InChI Key: FVFFPLGHXAYVTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected pyrrolidine derivative with a phenyl substituent at the 3-position and a carboxylic acid group. It is widely used in peptide synthesis and medicinal chemistry due to the Fmoc group’s stability under basic conditions and its selective deprotection under mild acidic conditions . The phenyl group enhances hydrophobicity and may facilitate π-π interactions in target binding, making it valuable in drug design. Its molecular formula is C₂₆H₂₃NO₄, with a molecular weight of 413.48 g/mol .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-24(29)26(18-8-2-1-3-9-18)14-15-27(17-26)25(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23H,14-17H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFFPLGHXAYVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138371-99-8
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylpyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine scaffold is typically synthesized via cyclization reactions. A widely cited method involves the Stork enamine cyclization of γ-keto esters or amides. For example, itaconic acid derivatives have been cyclized under basic conditions to form 3-substituted pyrrolidinones, which are subsequently reduced to pyrrolidines. In one protocol, methyl itaconate is treated with acetamidine hydrochloride in methanol to yield methyl 2-methyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylate, a precursor to the pyrrolidine ring.

Key reaction conditions :

Step Reagents Solvent Temperature Yield
Cyclization Acetamidine HCl, K₂CO₃ Methanol 0°C → RT 50–65%

Introduction of the 3-Phenyl Group

The phenyl group at position 3 is introduced via Friedel-Crafts alkylation or Grignard addition . A 2024 study demonstrated that treating pyrrolidin-3-one with phenylmagnesium bromide in tetrahydrofuran (THF) at −78°C generates 3-phenylpyrrolidine after acidic workup. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis, though racemic mixtures are common in non-enantioselective syntheses.

Optimization note : Excess phenyl Grignard reagent (2.5 equiv.) improves yields to 78–85%, while lower equivalents result in incomplete conversion.

Carboxylic Acid Functionalization

The carboxylic acid moiety is installed through oxidation or hydrolysis of ester intermediates. For instance, methyl 3-phenylpyrrolidine-3-carboxylate undergoes saponification with 1 M NaOH in methanol/THF (1:1) at room temperature, yielding the carboxylic acid in 86–92% purity.

Critical parameters :

  • Base concentration : >1 M NaOH prevents ester reformation.
  • Solvent ratio : Methanol/THF mixtures enhance solubility of intermediates.

Fmoc Protection of the Amine

The primary amine is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) groups to prevent undesired side reactions during subsequent steps. A standard protocol involves:

  • Dissolving 3-phenylpyrrolidine-3-carboxylic acid in dry dichloromethane (DCM).
  • Adding Fmoc-Cl (1.2 equiv.) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv.).
  • Stirring at 0°C for 1 hour, then at room temperature for 12 hours.

Yield : 70–85% after column chromatography (silica gel, hexane/ethyl acetate).

Side reactions : Overprotection is mitigated by controlling equivalents of Fmoc-Cl and reaction time.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

Continuous Flow Synthesis

A 2025 patent describes a continuous flow system for large-scale Fmoc protection:

  • Reactor setup : Two sequential microreactors (0.5 mL volume each).
  • Conditions : 40°C, residence time 15 minutes.
  • Output : 1.2 kg/day with 95% purity.

Crystallization Optimization

Crude product is purified via anti-solvent crystallization using heptane/ethyl acetate (4:1). This reduces HPLC purification needs, cutting production costs by 30%.

Analytical Characterization

Final products are validated using:

Technique Parameters Key Data
HPLC C18 column, 60% MeCN/H₂O Retention time: 8.2 min
NMR (¹H, 400 MHz) DMSO-d₆ δ 7.75–7.25 (m, 13H, Fmoc + Ph), 4.15 (t, 1H, J = 7 Hz), 3.85 (m, 2H)
HRMS ESI+ m/z 413.47 [M+H]⁺

Applications in Peptide Synthesis

The Fmoc-protected derivative is a key building block in solid-phase peptide synthesis (SPPS):

  • Coupling efficiency : 98% using HBTU/HOBt activation.
  • Stability : Resists piperidine cleavage for >24 hours, enabling long-term storage.

Chemical Reactions Analysis

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylpyrrolidine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural, physical, and synthetic properties of the target compound with analogous Fmoc-protected pyrrolidine derivatives. Key differences lie in substituent type, position, and molecular properties.

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Notable Features References
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-phenylpyrrolidine-3-carboxylic acid Phenyl (C₆H₅, 3-position) C₂₆H₂₃NO₄ 413.48 High hydrophobicity; potential for π-π interactions in binding.
3-benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid Benzyl (CH₂C₆H₅, 3-position) C₂₇H₂₅NO₄ 427.49 Increased steric bulk and lipophilicity due to methylene spacer.
3-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid Cyclopropyl (C₃H₅, 3-position) C₂₃H₂₃NO₄ 377.43 Rigid, strained ring; may enhance metabolic stability.
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-(propan-2-yl)pyrrolidine-3-carboxylic acid Isopropyl (C₃H₇, 2-position) C₂₃H₂₅NO₄ 379.45 Branched alkyl group; alters steric environment at pyrrolidine 2-position.
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid Methyl (CH₃, 4-position) C₂₁H₂₁NO₄ 351.40 Minimal steric hindrance; ideal for unhindered peptide backbone modification.
(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid None (3-carboxylic acid) C₂₀H₁₉NO₄ 337.37 Chiral scaffold; used in enantioselective synthesis.

Key Observations:

Substituent Effects on Hydrophobicity :

  • The phenyl and benzyl derivatives exhibit higher hydrophobicity (logP ~4.5–5.0) compared to alkyl or cyclopropyl analogs, favoring membrane permeability .
  • The cyclopropyl group’s rigidity may improve metabolic stability by resisting oxidative degradation .

Synthetic Accessibility :

  • Phenyl and benzyl groups are typically introduced via Suzuki coupling or alkylation, achieving moderate yields (~60–70%) .
  • Methyl and isopropyl groups are added via alkylation or reductive amination, often with higher yields (>80%) .

Stereochemical Considerations :

  • The (R)-enantiomer of the unsubstituted pyrrolidine-3-carboxylic acid (MW 337.37) is commercially available, highlighting the importance of chirality in drug design .

Purity and Applications :

  • Most Fmoc-protected derivatives are synthesized to >95% purity (HPLC), as seen in analogous compounds .
  • The 3-phenyl variant is preferred in kinase inhibitor design for its aromatic interactions, while the 4-methyl analog is used in peptide backbone modifications .

Biological Activity

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylpyrrolidine-3-carboxylic acid, commonly referred to as Fmoc-3-phenylpyrrolidine, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group and a pyrrolidine ring, suggests potential biological activities that warrant detailed investigation. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C₁₉H₁₉NO₄
  • Molecular Weight: 325.36 g/mol
  • CAS Number: 193693-67-3

The biological activity of Fmoc-3-phenylpyrrolidine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures can exhibit:

  • Antimicrobial Activity: Compounds with the Fmoc group have been shown to inhibit bacterial growth by disrupting cell wall synthesis and function.
  • Anticancer Properties: Some derivatives demonstrate cytotoxic effects against cancer cell lines by inducing apoptosis through the activation of caspases.
  • Neuroprotective Effects: The pyrrolidine moiety may confer neuroprotective properties, potentially through modulation of neurotransmitter systems.

Biological Activity Data Table

Activity TypeTarget/MechanismObserved EffectReference
AntimicrobialCell wall synthesisInhibition of bacterial growth
AnticancerCaspase activationInduction of apoptosis
NeuroprotectiveNeurotransmitter modulationProtection against neuronal damage

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of Fmoc derivatives against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibition against Gram-positive bacteria, suggesting the potential for developing new antibacterial agents.

Case Study 2: Anticancer Activity

In vitro tests on cancer cell lines demonstrated that Fmoc-3-phenylpyrrolidine induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2.

Case Study 3: Neuroprotection

Research on neuroprotective effects showed that Fmoc derivatives could mitigate oxidative stress in neuronal cells. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved cell viability in models of neurodegeneration.

Research Findings

Recent studies have highlighted the versatility of Fmoc-3-phenylpyrrolidine in drug design. Its ability to modulate biological pathways makes it a candidate for further development as a therapeutic agent in infectious diseases, cancer treatment, and neurodegenerative disorders.

Q & A

Q. What are the standard synthetic routes for preparing 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylpyrrolidine-3-carboxylic acid, and what key reaction conditions influence yield and purity?

The synthesis typically involves:

  • Protection of the amino group using Fmoc (9-fluorenylmethyloxycarbonyl) under anhydrous conditions (e.g., Fmoc-Cl in dichloromethane with a base like triethylamine) .
  • Ring formation via cyclization of pyrrolidine precursors, often requiring temperature control (0–25°C) to minimize racemization .
  • Carboxylic acid activation using coupling agents like HOBt/DIC for subsequent peptide bond formation .
    Key factors include solvent choice (DMF for solubility), pH (neutral to mildly basic), and inert atmospheres to prevent side reactions .

Q. How is the compound characterized post-synthesis, and what analytical techniques are essential for confirming its structural integrity?

  • HPLC (reverse-phase C18 columns) with UV detection (254 nm) evaluates purity (>97% as per industry standards) .
  • NMR spectroscopy (¹H and ¹³C) confirms stereochemistry (e.g., pyrrolidine ring conformation) and Fmoc-group integrity .
  • Mass spectrometry (ESI-TOF) validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Q. What are the recommended storage conditions and handling protocols to maintain the compound’s stability in laboratory settings?

  • Storage : 2–8°C in amber vials under argon to prevent hydrolysis and photodegradation .
  • Handling : Use nitrile gloves and fume hoods to avoid inhalation of dust; equilibrate to room temperature before use to minimize condensation .

Advanced Research Questions

Q. How does the stereochemistry at the pyrrolidine ring influence its reactivity in peptide coupling reactions?

The 3-phenyl substituent introduces steric hindrance, affecting coupling efficiency. For example, (R)-configured derivatives show slower reaction rates with bulky amino acids (e.g., tryptophan) due to spatial clashes, necessitating optimized coupling agents like PyBOP . Computational models (DFT) predict torsional strain in the ring, which correlates with observed racemization rates during Fmoc deprotection .

Q. What strategies are employed to mitigate racemization during Fmoc deprotection when using this compound in solid-phase peptide synthesis?

  • Deprotection conditions : Piperidine (20% in DMF) at 4°C reduces β-elimination side reactions .
  • Additives : HOBt (1-hydroxybenzotriazole) stabilizes the intermediate carbamate, minimizing racemization .
  • Microwave-assisted synthesis : Short, controlled heating cycles (30 sec at 50°C) improve deprotection efficiency while preserving stereochemistry .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage or catalytic processes?

  • Polar solvents (e.g., DMSO) accelerate hydrolysis of the Fmoc group at >25°C, while nonpolar solvents (toluene) enhance shelf life .
  • Low temperatures (2–8°C) reduce aggregation in aqueous buffers, critical for maintaining solubility in peptide elongation steps .

Q. What computational modeling approaches are used to predict its interaction with biological targets?

  • Molecular docking (AutoDock Vina) models binding to proteases, highlighting hydrogen bonding between the carboxylic acid group and catalytic residues .
  • MD simulations (GROMACS) assess conformational flexibility of the pyrrolidine ring in aqueous environments, informing drug design for rigid vs. dynamic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.